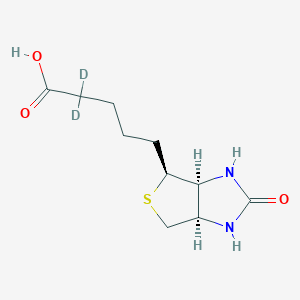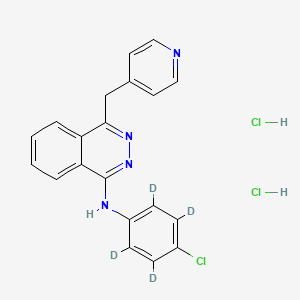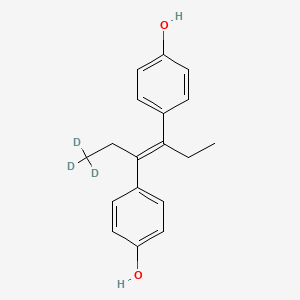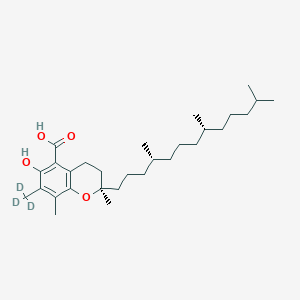
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This compound is an intermediate in the synthesis of γ-Tocopherol, a form of Vitamin E. The molecular formula of this compound is C29H45D3O4, and it has a molecular weight of 463.71.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves the incorporation of deuterium atoms into the structure of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperature and pH settings.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of tocopherol derivatives. In biology and medicine, it is used in metabolic studies to trace the pathways of Vitamin E metabolism. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid, it participates in the same metabolic pathways as γ-Tocopherol. The incorporation of deuterium atoms allows researchers to trace its movement and transformation within biological systems, providing valuable insights into the metabolism and function of Vitamin E.
類似化合物との比較
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is unique due to the presence of deuterium atoms, which distinguish it from other tocopherol derivatives. Similar compounds include Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid and γ-Tocopherol. The deuterium labeling provides a distinct advantage for research applications, as it allows for precise tracking and analysis of metabolic pathways.
List of Similar Compounds:- Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid
- γ-Tocopherol
- α-Tocopherol
- β-Tocopherol
特性
分子式 |
C29H48O4 |
|---|---|
分子量 |
463.7 g/mol |
IUPAC名 |
(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |
InChIキー |
SHMOVXNTBAZRNU-SFBGNULSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |
正規SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




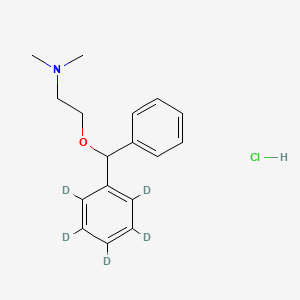
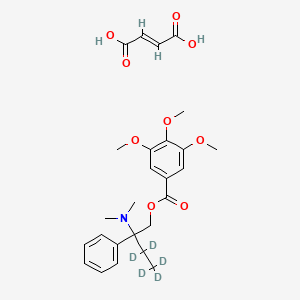
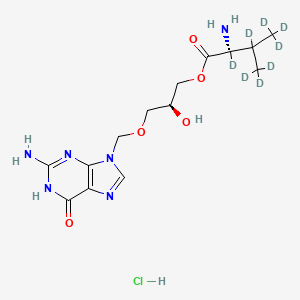

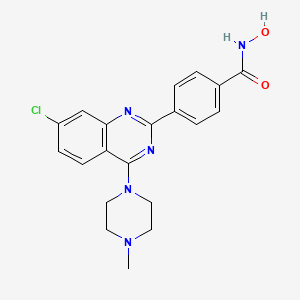

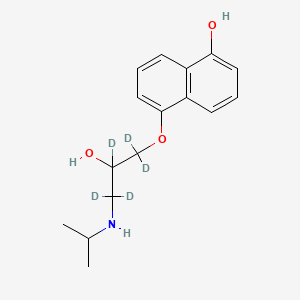
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
